molecular formula C10H12 B075527 1-Allyl-2-methylbenzene CAS No. 1587-04-8

1-Allyl-2-methylbenzene

Cat. No.: B075527
CAS No.: 1587-04-8
M. Wt: 132.2 g/mol
InChI Key: SVIHJJUMPAUQNO-UHFFFAOYSA-N
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Description

1-Allyl-2-methylbenzene is a natural product found in Etlingera elatior with data available.

Scientific Research Applications

Carcinogenicity Studies

1-Allyl-2-methylbenzene, structurally related to safrole and estragole, has been studied for its carcinogenic effects. Research on mice has shown that compounds like estragole, a structurally similar compound to this compound, induced hepatic tumors. This highlights the potential risk factors associated with compounds structurally related to this compound in carcinogenicity (Miller et al., 1983).

Synthesis of Pharmaceutical Compounds

Research on the synthesis of 1-allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione, derived from 1-chloro-4-fluoro-2-methylbenzene, demonstrates its potential in creating NMDA receptor antagonists. This illustrates the role of compounds like this compound in the synthesis of complex pharmaceuticals (Xun & Qing-ping, 2004).

Accelerating Cycloaddition Reactions

The compound has been explored in accelerating intramolecular cycloaddition reactions, a critical process in organic synthesis. Its use in facilitating these reactions underlines its importance in synthetic chemistry (Orlek, Sammes & Weller, 1993).

Extraction and Identification

A new monoterpene isolated from Nigella sativa essential oil, structurally related to this compound, underscores the importance of such compounds in natural product chemistry and essential oil research (Benharref et al., 2017).

Molecular Conformation Studies

Studies on the minimum-energy conformation of allylbenzene and its clusters, closely related to this compound, provide insights into molecular behavior and interactions, essential for understanding chemical properties and reactivities (Breen et al., 1989).

Catalysis in Organic Synthesis

The use of sodium 2-aminobenzenethiolate in the enantioselective iridium-catalyzed allylic substitution with methyl allyl carbonates highlights the role of similar structures in catalysis, contributing to advancements in organic synthesis (Gao et al., 2012).

Polymer Science

Research on the synthesis of thermosetting poly(phenylene ether) containing allyl groups, which include similar structures to this compound, indicates its application in developing new materials with specific thermal and electrical properties (Fukuhara et al., 2004).

Antiviral Research

Eugenol, structurally related to this compound, has been researched for its antiviral activity against human herpesviruses, demonstrating the potential of related compounds in medicinal applications (Benencia & Courreges, 2000).

Safety and Hazards

1-Allyl-2-methylbenzene is classified as a flammable liquid and can cause eye damage. It is harmful if swallowed .

Biochemical Analysis

Biochemical Properties

It is known that benzylic and allylic compounds can undergo various reactions, such as free radical bromination and nucleophilic substitution . These reactions could potentially involve enzymes, proteins, and other biomolecules, leading to changes in biochemical pathways.

Cellular Effects

Similar compounds have been shown to interact with cellular processes, influencing cell function, signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 1-Allyl-2-methylbenzene involves the formation of sigma-bonds with other molecules, generating intermediates in various reactions . These reactions can lead to changes in gene expression and enzyme activity, impacting cellular function .

Temporal Effects in Laboratory Settings

It is known that the compound is a liquid at room temperature and has a boiling point of 182.5°C . This suggests that it may be stable under normal laboratory conditions.

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of this compound in animal models. Similar compounds have been used in biomedical research, and their effects can vary with different dosages .

Metabolic Pathways

Benzylic and allylic compounds are known to undergo various reactions, suggesting that they may be involved in multiple metabolic pathways .

Transport and Distribution

Similar compounds can interact with various transporters and binding proteins, affecting their localization or accumulation .

Subcellular Localization

Similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

1-methyl-2-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-3-6-10-8-5-4-7-9(10)2/h3-5,7-8H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIHJJUMPAUQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074697
Record name Benzene, 1-methyl-2-(2-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1587-04-8
Record name Benzene, 1-methyl-2-(2-propenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001587048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Allyl-2-methylbenzene
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Record name Benzene, 1-methyl-2-(2-propen-1-yl)-
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Record name 1-Allyl-2-methylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the preferred conformation of the allyl group in 1-allyl-2-methylbenzene?

A1: Research using supersonic molecular jet laser time-of-flight mass spectroscopy (TOFMS) combined with molecular orbital-molecular mechanics (MOMM-85) calculations revealed that the minimum-energy conformer of this compound has the allyl group nearly perpendicular to the benzene ring. [] This conformation is characterized by a dihedral angle (τ1) of approximately 90 degrees between the planes defined by the benzene ring and the allyl group (Cortho-Cipso-Cα-Cβ). Furthermore, the olefinic C=C bond of the allyl group prefers to eclipse the Cα-Hα bond, resulting in a dihedral angle (τ2) of ±120 degrees for Cipso-Cα-Cβ-Cγ. []

Q2: How does this compound interact with small molecules like methane and water?

A2: The research demonstrates that this compound can form stable clusters with small molecules like methane, ethane, water, and ammonia. [] These molecules primarily coordinate with the π-system of both the allyl substituent and the aromatic ring. Lennard-Jones potential energy calculations (6-12-1 atom-atom) were employed to elucidate the structures of these clusters, providing valuable insights into the nature of these interactions. []

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